
alpha-Cyclopentylmandelic acid
Overview
Description
Alpha-cyclopentylmandelic acid (α-CPMA, CAS 427-49-6) is a chiral organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. Structurally, it consists of a mandelic acid backbone (2-hydroxy-2-phenylacetic acid) substituted with a cyclopentyl group at the alpha position (Figure 1). This modification enhances its steric and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a precursor for anticholinergic agents like glycopyrrolate .
The compound typically appears as a white to pale brown crystalline powder and is soluble in polar organic solvents such as ethanol and dichloromethane . Its enantiomers are often resolved using techniques like liquid-liquid extraction (LLE) with hydroxyethyl-β-cyclodextrin (HE-β-CD), achieving enantioselectivity values over 1.70 under optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide.
Continuous-Flow Synthesis: Another method involves a multistep continuous-flow process. This process includes a direct alpha-lithiation stage followed by hydroxylation using molecular oxygen.
Industrial Production Methods: The continuous-flow synthesis method is particularly suitable for industrial production. It allows for the safe handling of reactive intermediates and the use of molecular oxygen under controlled conditions, making it a scalable and efficient process .
Chemical Reactions Analysis
Hydroxylation via Aerobic Oxidation
A continuous-flow method enables α-lithiation followed by O₂-mediated hydroxylation for CPMA production:
Reaction:
Condition | Optimization Outcome | Source |
---|---|---|
O₂ Equivalents | 0.6 (optimal) | |
Residence Time | 18 min (flow reactor) | |
Conversion/Yield | 90%/65% | |
Byproduct (11) | <5% (controlled via O₂ excess) |
Key Findings:
-
Excess O₂ (>0.7 eq) promotes peroxide formation (byproduct 11) .
-
Radical intermediates form during oxidation, confirmed by EPR studies .
Esterification and Transesterification
CPMA undergoes esterification for glycopyrrolate synthesis:
Reaction Sequence:
-
Ester Activation:
-
Transesterification:
Parameter | Value | Source |
---|---|---|
Solvent | DMF | |
Temperature | 60°C (18 h) | |
Catalyst | None (base-free) | |
Purity | >98% after extraction |
Industrial Relevance:
-
Avoids hazardous bases (e.g., Na metal) traditionally used in transesterification .
-
Direct quaternization with methyl bromide yields the final API .
Chiral Resolution
Racemic CPMA is resolved using β-cyclodextrin derivatives:
Method:
Condition | Performance | Source |
---|---|---|
Organic Modifier | 40% acetonitrile (optimal) | |
Resolution (R_s) | 3.0–5.0 for α-substituted CPMA | |
Throughput | 16–18 min retention time |
Applications:
Degradation Pathways
CPMA exhibits thermal and oxidative instability:
Stressor | Degradation Product | Source |
---|---|---|
Heating (>100°C) | Cyclopentenylmandelic acid | |
O₂ Exposure | Peroxide derivatives | |
Acidic Conditions | Decarboxylation products |
Mitigation Strategies:
Byproduct Management
Critical impurities in CPMA synthesis:
Industrial-Scale Optimization
Comparative analysis of CPMA synthetic routes:
Route | Steps | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
A | 4 | 28–56 | Established protocol | Low yield |
E (Flow) | 2 | 65 | 50% cost reduction | Sensitive to O₂ control |
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
Alpha-Cyclopentylmandelic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds, including:
- Glycopyrrolate : A muscarinic antagonist used to treat respiratory conditions and excessive salivation. α-CPMA is utilized to produce glycopyrronium bromide, which is derived from it through further chemical modifications .
- Oxyphencyclimine HCl : Another anticholinergic drug where α-CPMA is involved in its synthesis .
2. Chiral Resolution
The ability to resolve enantiomers is crucial in drug development due to the differing biological activities of chiral compounds. α-CPMA has been studied extensively for its enantioselective properties:
- Enantioselective Extraction : Research has demonstrated the use of hydroxyethyl-β-cyclodextrin as a chiral selector for the enantioseparation of α-CPMA enantiomers. This method involves a multistage liquid-liquid extraction process, which enhances the efficiency of separation .
- High-Performance Liquid Chromatography (HPLC) : HPLC techniques utilizing β-cyclodextrin as a chiral stationary phase have been employed to achieve high-resolution enantioseparation of α-CPMA, demonstrating its effectiveness as a chiral resolving agent .
Case Study 1: Enantioseparation Efficiency
A study conducted on the extraction kinetics of α-cyclopentylmandelic acid using hydroxyethyl-β-cyclodextrin revealed that varying concentrations of acetonitrile in the mobile phase significantly affected peak resolution during HPLC analysis. Optimal conditions provided high resolution with shorter retention times, making this method highly effective for analytical purposes .
Case Study 2: Synthesis for Glycopyrrolate
In the preparation of glycopyrrolate-related compounds, α-cyclopentylmandelic acid was employed as a key intermediate. The synthesis involved treating cyclopentyl mandelic acid with carbonyldiimidazole under controlled conditions to yield active amides necessary for subsequent reactions. The efficiency of this method highlights the importance of α-CPMA in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of alpha-Cyclopentylmandelic acid involves its interaction with specific molecular targets and pathways. For example, in the synthesis of glycopyrronium bromide, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include enzyme-catalyzed reactions and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alpha-cyclopentylmandelic acid belongs to the aryl-substituted hydroxyacetic acid family. Below is a detailed comparison with key analogs, focusing on structural, physicochemical, and functional differences.
Table 1: Comparison of this compound and Analogous Compounds
Key Observations:
Steric Effects :
- The cyclopentyl group in α-CPMA introduces significant steric hindrance compared to DL-mandelic acid, affecting its reactivity and interaction with chiral selectors .
- Replacing cyclopentyl with cyclohexyl (CAS 4335-77-7) increases hydrophobicity, which may influence solubility and crystallization behavior .
Enantiomer Resolution :
- α-CPMA enantiomers are resolved using HE-β-CD in 1,2-dichloroethane, achieving a separation factor (α) of 1.70 at pH 2.5 .
- In contrast, DL-mandelic acid (CAS 90-64-2) is typically resolved via crystallization or enzymatic methods due to its simpler structure .
Applications :
- α-CPMA is critical in synthesizing glycopyrrolate, a muscarinic antagonist, where its cyclopentyl group enhances binding affinity to receptors .
- The naphthyl derivative (CAS 63628-25-1) finds use in asymmetric catalysis due to its rigid aromatic system .
Research Findings and Industrial Relevance
Enantiomer Separation ():
A 2016 study demonstrated that α-CPMA enantiomers could be efficiently separated using LLE with HE-β-CD. Key parameters included:
- Solvent : 1,2-dichloroethane (optimal for partition coefficients).
- pH : 2.5 (protonates the carboxylic acid, enhancing selector interaction).
- Temperature : 25°C (higher temperatures reduced enantioselectivity).
The study reported a maximum enantioselectivity (α ) of 1.70, outperforming traditional methods like chromatography for similar compounds .
Biological Activity
Alpha-Cyclopentylmandelic acid (α-CPMA) is a compound with notable biological activity, primarily recognized as a metabolite of glycopyrrolate. Its unique structure and properties have led to various studies investigating its pharmacological effects, mechanisms of action, and therapeutic potential. This article provides a comprehensive overview of the biological activity of α-CPMA, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is categorized as a chiral compound with the molecular formula . It exists in two enantiomeric forms, which exhibit different biological activities. The compound is synthesized through the resolution of racemic α-cyclopentylmandelic acid using chiral reagents such as L-Tyrosine methyl ester, resulting in the production of (S)- and (R)-α-CPMA .
α-CPMA acts primarily as a muscarinic receptor antagonist, influencing various physiological processes. Its mechanism involves:
- Bronchial Dilation : The compound exhibits slow dissociation kinetics from the M3 muscarinic receptor, which is prevalent in the lower respiratory tract. This property contributes to its efficacy in bronchial dilation .
- Gastrointestinal Effects : α-CPMA reduces gastric secretions and has been shown to affect secretions from the pharynx, trachea, and bronchi, similar to glycopyrrolate .
- Cardiac Effects : It also influences cardiac muscle activity through its action on the sinoatrial and atrioventricular nodes, impacting heart rate and rhythm .
Safety and Toxicology
In nonclinical studies, α-CPMA has shown a favorable safety profile. A one-month inhalation study indicated that while there were some adverse effects like reduced body weight and thymus atrophy in animal models, these were largely reversible upon cessation of exposure . Furthermore, α-CPMA did not exhibit mutagenic properties in Ames tests, indicating low potential for genetic toxicity .
Case Studies
- Inhalation Toxicity Study :
-
Metabolism Studies :
- Objective : To understand the metabolic pathways involving α-CPMA.
- Findings : α-CPMA is primarily formed through hydrolysis of glycopyrrolate by butyrylcholinesterases and acetylcholinesterases. Metabolic studies indicated that while human liver microsomes showed low metabolism rates for glycopyrrolate, significant amounts of α-CPMA were produced in other species like mice and rabbits .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing α-CPMA, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclopentyl Grignard reagents reacting with benzaldehyde derivatives, followed by oxidation to yield the mandelic acid backbone. Purity validation requires HPLC with chiral columns (to confirm enantiomeric composition) and NMR spectroscopy (to verify structural integrity). For reproducibility, ensure reaction conditions (temperature, solvent, catalyst) align with literature protocols, and cross-reference with known spectral data .
Q. Which analytical techniques are most effective for characterizing α-CPMA’s enantiomeric composition?
- Methodological Answer : Chiral HPLC and polarimetry are standard for enantiomeric excess (ee) determination. For higher precision, circular dichroism (CD) spectroscopy or X-ray crystallography can resolve absolute configurations. Ensure solvent compatibility (e.g., avoid solvents that interfere with UV detection in HPLC) and calibrate instruments using racemic and enantiopure standards .
Q. How do solvent choices impact the solubility and stability of α-CPMA in experimental setups?
- Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (1,2-dichloroethane) reveal α-CPMA’s amphiphilic nature. Stability studies (via accelerated degradation under UV light or varying pH) show optimal storage conditions at pH 2.5–3.0 in dark, inert environments. Pre-screen solvents using computational tools like COSMO-RS for polarity matching .
Advanced Research Questions
Q. What experimental parameters optimize enantiomeric separation of α-CPMA using liquid-liquid extraction (LLE)?
- Methodological Answer : Key parameters include:
- Selector concentration : 0.04 mol·kg⁻¹ hydroxyethyl-β-cyclodextrin (HE-β-CD) maximizes host-guest binding.
- Solvent system : 1,2-dichloroethane outperforms toluene due to higher partition coefficients.
- pH : Maintain aqueous phase at pH 2.5 to protonate α-CPMA, enhancing chiral recognition.
Validate results using a mechanistic model that accounts for equilibrium constants and phase-transfer kinetics .
Q. How can researchers resolve contradictions in enantiomeric excess (ee) data across studies?
- Methodological Answer : Discrepancies often arise from:
- Analytical calibration : Ensure consistent use of internal standards (e.g., (R)- and (S)-enantiomers).
- Kinetic vs. thermodynamic control : Prolonged extraction times may shift ee due to equilibration.
Use sensitivity analysis to identify critical variables (e.g., temperature, selector concentration) and replicate experiments under identical conditions .
Q. What statistical methods are appropriate for validating models predicting α-CPMA separation efficiency?
- Methodological Answer : Apply multivariate regression to correlate variables (pH, selector concentration) with ee. Use ANOVA to assess model significance and residual plots to check for heteroscedasticity. For mechanistic models, compare Akaike Information Criterion (AIC) scores to evaluate goodness-of-fit against empirical data .
Q. How can computational tools enhance the design of α-CPMA derivatives with improved chiral recognition?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities between α-CPMA enantiomers and chiral selectors like HE-β-CD. Density functional theory (DFT) calculations (e.g., Gaussian 16) quantify stereoelectronic effects. Validate predictions with synthetic analogs and LLE trials .
Q. Data Presentation and Reproducibility Guidelines
-
Tabular Data Example :
-
Reproducibility Checklist :
- Document solvent batch numbers and supplier purity grades.
- Share raw chromatographic data (e.g., .cdf files) in supplementary materials.
- Use IUPAC nomenclature consistently to avoid ambiguity .
Properties
IUPAC Name |
2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUEQCOAQCQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311832 | |
Record name | α-Cyclopentylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
427-49-6 | |
Record name | α-Cyclopentylmandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclopentylmandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 427-49-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Cyclopentylmandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentylphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY6HY5ZM28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.